3-Iodo-4-nitroaniline
Overview
Description
3-Iodo-4-nitroaniline is an organic compound with the molecular formula C6H5IN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and nitro groups at the 3rd and 4th positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
3-Iodo-4-nitroaniline is a nitroaromatic compound
Mode of Action
Nitroaromatic compounds like this compound are often reduced to their corresponding amines . This reduction can occur through a series of steps, including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
The reduction of nitroaromatic compounds can impact various biochemical pathways, particularly those involving redox reactions .
Pharmacokinetics
The compound’s molecular weight is 264021 Da , which could influence its absorption and distribution.
Result of Action
The reduction of nitroaromatic compounds can result in the formation of amines, which can have various effects depending on the specific compound and biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of reducing agents can facilitate the reduction of nitroaromatic compounds . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position, forming 4-nitroaniline.
Iodination: The nitroaniline is then subjected to iodination using reagents such as iodine and potassium iodide or N-iodosuccinimide (NIS) under acidic conditions to introduce the iodine atom at the meta position relative to the amino group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Iodo-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Iodo-4-nitrosoaniline or this compound derivatives
Scientific Research Applications
3-Iodo-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Comparison with Similar Compounds
- 4-Iodo-3-nitroaniline
- 2-Iodo-4-nitroaniline
- 4-Chloro-3-nitroaniline
- 4-Fluoro-3-nitroaniline
Comparison: 3-Iodo-4-nitroaniline is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-iodo-4-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHHZUJAXUAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312665 | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721925-18-4 | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721925-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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